L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline
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Overview
Description
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, ensuring high yield and purity. Additionally, biotechnological methods involving recombinant DNA technology can be employed to produce peptides in microbial systems.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.
Scientific Research Applications
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing biological processes. For example, it may interact with cell surface receptors to trigger intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-histidine
Uniqueness
L-Alanyl-L-tyrosyl-L-histidyl-L-threonyl-L-phenylalanyl-L-threonyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different bioactivities, stability, and solubility, making it suitable for specific applications in research and industry.
Properties
CAS No. |
527736-58-9 |
---|---|
Molecular Formula |
C40H53N9O11 |
Molecular Weight |
835.9 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C40H53N9O11/c1-21(41)34(53)44-28(17-25-11-13-27(52)14-12-25)35(54)45-30(18-26-19-42-20-43-26)37(56)47-32(22(2)50)38(57)46-29(16-24-8-5-4-6-9-24)36(55)48-33(23(3)51)39(58)49-15-7-10-31(49)40(59)60/h4-6,8-9,11-14,19-23,28-33,50-52H,7,10,15-18,41H2,1-3H3,(H,42,43)(H,44,53)(H,45,54)(H,46,57)(H,47,56)(H,48,55)(H,59,60)/t21-,22+,23+,28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
WJWQKZHCFNPIBR-IOVUFKTMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)N)O |
Origin of Product |
United States |
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